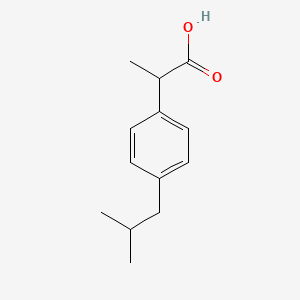

3-(2-Chlorophenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMDFTFGWIVSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167741 | |

| Record name | Benzenepropanoic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-28-3 | |

| Record name | Benzenepropanoic acid, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1643-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1643-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chlorophenyl)propionic Acid (CAS 1643-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)propionic acid, with the CAS number 1643-28-3, is a halogenated aromatic carboxylic acid. It belongs to the class of arylpropionic acids, a group of compounds that has garnered significant attention in medicinal chemistry, primarily for their utility as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features, including the carboxylic acid moiety and the chlorinated phenyl ring, make it a versatile building block for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral analysis, and its potential applications in drug discovery and development, with a focus on its role as a precursor to NSAIDs like loxoprofen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1643-28-3 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 94-96 °C | |

| Boiling Point | 171 °C at 10 mmHg | |

| Solubility | Sparingly soluble in water | [1] |

| IUPAC Name | 3-(2-chlorophenyl)propanoic acid |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the propionic acid chain. The protons on the chlorinated phenyl ring will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region, and the acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methylene carbons of the propionic acid chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 184 and an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of the carboxyl group (-COOH) and cleavage of the propionic acid side chain.

Synthesis of this compound

Two primary synthetic routes for this compound are detailed below.

Synthesis via Knoevenagel Condensation and Reduction

A common method involves the Knoevenagel condensation of 2-chlorobenzaldehyde with a malonic acid equivalent, followed by decarboxylation and reduction.

Caption: Synthetic pathway via Knoevenagel condensation.

Experimental Protocol:

-

Knoevenagel Condensation: To a solution of 2-chlorobenzaldehyde and a malonic acid derivative (e.g., diethyl malonate) in a suitable solvent like ethanol or toluene, a catalytic amount of a base such as piperidine or pyridine is added. The mixture is heated to reflux for several hours to facilitate the condensation reaction.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation, yielding 2-chlorocinnamic acid.

-

Reduction: The double bond in the 2-chlorocinnamic acid is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Purification: The final product, this compound, is then purified by recrystallization or column chromatography.

Synthesis via Hydrolysis of Methyl 3-(2-chlorophenyl)propionate

An alternative route involves the hydrolysis of the corresponding methyl ester.

Caption: Synthesis of this compound via ester hydrolysis.

Experimental Protocol:

-

Hydrolysis: Methyl 3-(2-chlorophenyl)propionate is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt and precipitate the free carboxylic acid.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of loxoprofen, a potent NSAID.

Role in Loxoprofen Synthesis

While the direct conversion is not a single step, this compound serves as a foundational scaffold for the elaboration into the final drug molecule. The synthesis of loxoprofen generally involves the introduction of a methyl group at the alpha-position to the carboxylic acid and the subsequent coupling with a protected cyclopentanone derivative.

Caption: Conceptual synthetic route from this compound to Loxoprofen.

Biological Activity and Mechanism of Action

Arylpropionic acids, as a class, are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.

The Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by NSAIDs disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acids.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

To evaluate the inhibitory potential of this compound or its derivatives on COX-1 and COX-2, a standard in vitro assay can be performed.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Inhibitor standards (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Detection system (e.g., ELISA for prostaglandin E₂, or an oxygen consumption electrode)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer containing heme.

-

Inhibitor Incubation: Add various concentrations of the test compound to the enzyme solutions and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.

-

Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE₂) using a suitable method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug development, particularly in the synthesis of NSAIDs. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.

References

Physicochemical Properties of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Chlorophenyl)propionic acid (CAS No. 1643-28-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Melting Point | 94-96 °C | [3] |

| Boiling Point | 171 °C at 10 mmHg | [3] |

| pKa | 4.58 at 25 °C | [3] |

| Aqueous Solubility | Sparingly soluble in water. | [3] |

| logP (Octanol-Water Partition Coefficient) | Value not experimentally determined. A computed value would be necessary. | |

| Appearance | White to off-white crystalline solid. | [3] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[4][5][6][7]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Thermometer

-

Spatula

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point

The boiling point of this compound is determined at a reduced pressure due to its high boiling point at atmospheric pressure. A common method involves using a Thiele tube or a similar apparatus for vacuum distillation.[8][9][10][11][12]

Apparatus and Materials:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

This compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Vacuum source

Procedure:

-

A small amount of this compound is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 10 mmHg).

-

The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at the measured pressure.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be accurately determined by potentiometric titration.[13][14][15][16][17]

Apparatus and Materials:

-

pH meter with a glass electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound

-

Deionized water

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The pH electrode is calibrated using standard buffer solutions and then immersed in the sample solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the buret.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.[18][19][20][21]

Apparatus and Materials:

-

Scintillation vials or flasks

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

-

This compound

-

Deionized water

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of this compound in the diluted supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification of the analyte in one or both phases.[22][23][24][25][26]

Apparatus and Materials:

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)

-

This compound

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

Procedure:

-

A known amount of this compound is dissolved in either water or 1-octanol.

-

A known volume of this solution is placed in a separatory funnel or centrifuge tube.

-

A known volume of the other solvent (1-octanol or water, respectively) is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method.

-

The concentration in the octanol phase can be determined by mass balance or by direct measurement.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an organic acid like this compound.

This guide provides essential data and standardized methodologies for the physicochemical characterization of this compound, facilitating its effective use in research and development.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. figshare.com [figshare.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. bellevuecollege.edu [bellevuecollege.edu]

- 20. chem.ws [chem.ws]

- 21. scribd.com [scribd.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. rc.usf.edu [rc.usf.edu]

Unraveling the Enigmatic Mechanism of 3-(2-Chlorophenyl)propionic Acid: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies detailing the definitive mechanism of action for 3-(2-Chlorophenyl)propionic acid. This guide, therefore, presents a hypothesized mechanism based on the well-established activities of its chemical class, the aryl propionic acid derivatives, and the known biological effects of chlorophenyl-containing compounds. All information regarding its direct molecular interactions should be considered inferred and awaits empirical validation.

Executive Summary

This compound is a small molecule belonging to the aryl propionic acid class. While direct research on this specific compound is limited, its structural similarity to a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the "profens," strongly suggests a primary mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes the known pharmacology of aryl propionic acid derivatives to propose a likely, yet unconfirmed, mechanism for this compound. It also considers the potential toxicological implications of the chlorophenyl moiety. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and biological activities of this compound.

Proposed Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy, with their biological effects primarily stemming from the suppression of prostaglandin synthesis.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[2]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]

By blocking the active site of these enzymes, aryl propionic acid derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.[2] It is highly probable that this compound shares this fundamental mechanism.

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

Structure-Activity Relationship of Aryl Propionic Acids

The pharmacological activity of aryl propionic acid derivatives is intrinsically linked to their chemical structure. The core scaffold can be analyzed in three key regions that dictate potency and selectivity:

-

Central Aryl Moiety: This aromatic ring system, a 2-chlorophenyl group in this case, serves as a hydrophobic anchor within the active site of the COX enzyme.[2]

-

Propionic Acid Moiety: The carboxylic acid group is crucial for binding to key residues, such as arginine, in the COX active site.

-

Alpha-Methyl Group: The methyl group at the alpha-position of the propionic acid creates a chiral center. For most "profens," the (S)-enantiomer is the more pharmacologically active form.[1]

The presence of a halogen, such as the chlorine atom in this compound, on the aryl ring can influence the binding kinetics and potency of COX inhibition, although it does not guarantee a specific binding behavior.[3]

Quantitative Data for Structurally Related Compounds

As no specific quantitative bioactivity data for this compound is available, the following table summarizes the COX inhibition data for well-known aryl propionic acid derivatives to provide a comparative context.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Ibuprofen | 1.2 - 14.9 | 1.8 - 24.5 | ~1 |

| Naproxen | 0.6 - 5.8 | 1.2 - 9.2 | ~0.6-1 |

| Flurbiprofen | 0.2 - 0.7 | 1.2 - 4.5 | ~0.1-0.3 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Data compiled from various publicly available pharmacological databases and are approximate ranges.

Potential Cellular and Toxicological Effects of the Chlorophenyl Moiety

The presence of a chlorophenyl group may confer additional biological activities beyond COX inhibition. Chlorinated aromatic compounds can exhibit a range of cellular effects, and their toxicological profiles are of significant interest.

Exposure to certain chlorinated compounds has been associated with:

-

Cytotoxicity: Some chlorinated compounds have been shown to induce cell death in various cell lines.

-

DNA Damage: Enhanced DNA damage, such as single or double-strand breaks, has been observed with exposure to some chlorinated molecules.[4]

-

Neurotoxicity and Other Systemic Effects: Various chlorophenols and their derivatives have been documented to have teratogenic, neurotoxic, immunosuppressive, and hepatotoxic effects.[4]

It is crucial to note that these are general effects of some chlorophenyl compounds and do not necessarily predict the specific activity of this compound. Empirical testing is required to determine its specific toxicological profile.

Experimental Protocols for Evaluating Proposed Mechanism

To validate the hypothesized mechanism of action for this compound, a series of standard in vitro and in vivo experiments would be necessary. Detailed protocols for these assays are widely available in the scientific literature. Below is a generalized workflow for a key in vitro assay.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component to PGH₂. A chromogenic substrate is co-oxidized in this reduction step, leading to a color change that can be quantified.

Methodology Outline:

-

Enzyme and Inhibitor Preparation: Recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer. The test compound, this compound, is dissolved in a solvent (e.g., DMSO) and serially diluted.

-

Inhibitor Incubation: The test compound at various concentrations is added to the wells of a microplate containing the enzyme. A control well receives only the solvent. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid, and a colorimetric probe.[2]

-

Measurement: The peroxidase activity of COX leads to a colored product, and the absorbance is measured over time using a microplate reader.[2]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to function as a non-steroidal anti-inflammatory agent through the inhibition of COX-1 and COX-2 enzymes. However, this proposed mechanism of action is inferential and requires direct experimental validation.

Future research should focus on:

-

In Vitro Enzyme Assays: Determining the IC₅₀ values for this compound against both COX-1 and COX-2 to confirm inhibition and establish its selectivity profile.

-

Cell-Based Assays: Measuring the inhibition of prostaglandin production in cell lines (e.g., macrophages stimulated with lipopolysaccharide).

-

In Vivo Studies: Evaluating the anti-inflammatory, analgesic, and antipyretic effects in established animal models.

-

Toxicology and Safety Pharmacology: Assessing the cytotoxic potential and overall safety profile of the compound.

Such studies will be essential to definitively elucidate the mechanism of action of this compound and to evaluate its potential as a therapeutic agent.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potential: A Technical Guide to the Biological Activity of 3-(2-Chlorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propionic acid, a member of the arylpropionic acid class of compounds, holds potential as a pharmacologically active agent, primarily due to its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs). While direct and extensive biological data on this specific molecule remains limited in publicly accessible literature, this guide synthesizes the current understanding of its likely biological activities by examining its chemical class, derivatives, and structurally similar compounds. The anticipated primary mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. This document provides a comprehensive overview of the inferred biological activities, potential signaling pathways, and relevant experimental protocols to guide future research and drug discovery efforts.

Introduction

This compound is a synthetic organohalogen compound and a derivative of carboxylic acid. It is often utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents, including analgesics and antipyretics. The broader family of arylpropionic acid derivatives is a cornerstone of anti-inflammatory therapy, with prominent members like ibuprofen and naproxen exerting their effects through the inhibition of prostaglandin synthesis. This guide will explore the extrapolated biological activity of this compound, focusing on its probable anti-inflammatory and analgesic properties.

Inferred Biological Activity and Mechanism of Action

The biological activity of arylpropionic acids is intrinsically linked to their ability to inhibit cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[1]

-

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.

It is highly probable that this compound, like its structural analogs, acts as a non-selective or COX-2 selective inhibitor. The propionic acid moiety is crucial for binding to the active site of the COX enzymes. The specific biological impact and selectivity would be influenced by the 2-chlorophenyl group.

A study on a structurally related compound, d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid, demonstrated analgesic and antipyretic effects, which were suggested to be mediated by the inhibition of prostaglandin synthesis.[2] While this provides indirect support, dedicated studies on this compound are necessary for confirmation.

Potential Signaling Pathways

The most probable signaling pathway influenced by this compound is the arachidonic acid cascade , leading to the production of prostaglandins. By inhibiting COX enzymes, the compound would interrupt this pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins like PGE2.

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50 or EC50 values for the inhibition of COX-1 and COX-2 by this compound are not available. The table below is provided as a template for future experimental findings.

| Target | IC50 (µM) | EC50 (µM) | Assay Conditions | Reference |

| Human COX-1 | TBD | TBD | TBD | TBD |

| Human COX-2 | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Experimental Protocols

To ascertain the biological activity of this compound, standard in vitro and in vivo assays for NSAIDs would be appropriate. Below is a representative protocol for an in vitro COX inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., ibuprofen, celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

Detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Pre-incubate the mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period to allow for prostaglandin production.

-

Stop the reaction according to the detection kit instructions.

-

Quantify the amount of PGE2 produced using an ELISA kit and a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound represents a molecule of interest within the field of anti-inflammatory drug discovery. Based on its structural classification as an arylpropionic acid, its primary biological activity is anticipated to be the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects. However, a notable gap exists in the scientific literature regarding direct experimental evidence of its biological activity.

Future research should prioritize the in vitro and in vivo characterization of this compound. Key studies should include:

-

Determination of its inhibitory potency and selectivity against COX-1 and COX-2.

-

Evaluation of its efficacy in animal models of inflammation and pain.

-

Assessment of its pharmacokinetic and toxicological profiles.

Such data will be invaluable in determining the therapeutic potential of this compound and guiding the design of novel derivatives with improved efficacy and safety profiles.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. [Pharmacological studies of d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid. (2) Sites and mechanisms of analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 3-(2-Chlorophenyl)propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic features of the molecule, detailed experimental protocols for data acquisition, and a summary of key quantitative data.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1] Its structure consists of a propionic acid moiety attached to a chlorophenyl ring at the second carbon position. The molecular weight of this compound is approximately 184.62 g/mol .[1][2] This structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound displays characteristic absorption bands corresponding to its carboxylic acid and chlorinated aromatic functionalities.

Key IR Absorption Data

The principal absorption bands observed in the IR spectrum of this compound are summarized in the table below. These wavenumbers are indicative of specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Characteristics |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad band due to extensive hydrogen bonding.[4] |

| 2975 - 2845 | C-H stretch | Alkyl (CH₂) | Overlaps with the broad O-H band.[4] |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption, characteristic of a carbonyl group.[4] |

| ~1475, ~1445 | C=C stretch | Aromatic Ring | Medium to weak absorptions. |

| ~1290 | C-O stretch | Carboxylic Acid | Medium intensity. |

| ~750 | C-Cl stretch | Aryl Halide | Strong absorption in the fingerprint region. |

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of solid this compound can be obtained using several standard methods. The Potassium Bromide (KBr) pellet technique is commonly employed.[2][5]

Objective: To prepare a solid sample of this compound in a KBr pellet for FTIR analysis.

Materials:

-

This compound

-

Infrared (IR) grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of dry IR grade KBr into an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[6]

-

Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.

-

Apply high pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first for baseline correction.[7]

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the sample for analysis.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] For organic molecules, electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.[11]

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula of Fragment | Relative Intensity |

| 184/186 | [M]⁺ | [C₉H₉ClO₂]⁺ | Molecular Ion |

| 148 | [M - HCl]⁺ | [C₉H₈O₂]⁺ | Loss of Hydrogen Chloride |

| 139/141 | [M - COOH]⁺ | [C₈H₈Cl]⁺ | Loss of Carboxyl Radical |

| 125 | [C₇H₄Cl]⁺ | ||

| 103 | [C₈H₇]⁺ | ||

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Note: Relative intensities can vary depending on the instrument and conditions.

The fragmentation of short-chain carboxylic acids often involves the loss of OH (M-17) and COOH (M-45) radicals.[12] For substituted phenylpropenoates, which are structurally related, a key fragmentation involves the loss of the ortho chlorine.[13][14]

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for obtaining an electron ionization mass spectrum for an organic acid like this compound.

Objective: To obtain the EI mass spectrum of this compound.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. If using GC-MS, the sample is first vaporized and separated on a GC column. For solid samples, a direct insertion probe can be used, where the sample is heated in a vacuum to induce vaporization.[11]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[15]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[11]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[16]

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like this compound involves sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the key spectroscopic data for this compound. The provided protocols offer a starting point for laboratory analysis, though specific instrument parameters may require optimization.

References

- 1. This compound [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. amherst.edu [amherst.edu]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. webassign.net [webassign.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. metbio.net [metbio.net]

Navigating the Solubility Landscape of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(2-Chlorophenyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in a range of organic solvents is a critical parameter for process development, formulation design, purification, and various analytical procedures. Solubility data informs the selection of appropriate solvent systems for reactions, crystallization, and the preparation of formulations for preclinical and clinical studies. The absence of published quantitative data necessitates a standardized approach to its experimental determination. This guide provides detailed protocols for this purpose.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not publicly available. To facilitate future research and data presentation, the following table is provided as a template for organizing experimentally determined solubility values. Researchers are encouraged to populate this table with their own findings to contribute to the body of knowledge on this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |

Caption: Template for recording the solubility of this compound in various organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Experimental Workflow Diagram

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(2-Chlorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2-Chlorophenyl)propionic acid, a pivotal intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the historical context of its discovery, detail various synthetic methodologies with experimental protocols, and present key quantitative data. Furthermore, this guide elucidates the compound's likely mechanism of action through the inhibition of the cyclooxygenase (COX) pathway, a cornerstone of its therapeutic relevance.

Introduction

This compound (CAS No. 1643-28-3) is a carboxylic acid derivative featuring a chlorophenyl substituent.[1][2] Its structural motif is of significant interest in medicinal chemistry, primarily serving as a building block for more complex molecules with therapeutic applications.[1] While the precise date of its initial synthesis is not definitively documented, it is widely believed to have emerged in the late 20th century during the extensive research and development of novel NSAIDs.[1][2] The core value of this compound lies in its ability to be chemically modified to produce active pharmaceutical ingredients (APIs), particularly analgesics and antipyretics.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 94-96 °C | [4] |

| Boiling Point | 171 °C at 10 mmHg | [4] |

| Appearance | White or brown crystalline powder | |

| CAS Number | 1643-28-3 | [1][2] |

Historical Synthesis

The synthesis of this compound has been approached through several key organic reactions. The following sections detail the most prominent historical methods.

Knoevenagel-Doebner Condensation followed by Reduction

This classical approach involves the condensation of an aldehyde with a compound containing an active methylene group, followed by reduction of the resulting unsaturated acid.

Experimental Protocol:

-

Step 1: Condensation of 2-Chlorobenzaldehyde with Malonic Acid.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 14.06 g (0.1 mol) of 2-chlorobenzaldehyde and 10.41 g (0.1 mol) of malonic acid in 50 mL of pyridine.

-

Add a few drops of piperidine as a catalyst.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Collect the precipitated 2-chlorocinnamic acid by filtration, wash with cold water, and dry.

-

-

Step 2: Reduction of 2-Chlorocinnamic Acid.

-

In a suitable hydrogenation apparatus, suspend 18.26 g (0.1 mol) of 2-chlorocinnamic acid in 100 mL of ethanol.

-

Add 0.5 g of 10% Palladium on carbon (Pd/C) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.

-

Filter the catalyst and evaporate the solvent under reduced pressure to yield this compound.

-

Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride followed by Reduction

This method builds the carbon skeleton through an electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation.

-

To a stirred suspension of 26.7 g (0.2 mol) of anhydrous aluminum chloride in 100 mL of dry nitrobenzene, slowly add 10.0 g (0.1 mol) of succinic anhydride.

-

To this mixture, add 11.26 g (0.1 mol) of chlorobenzene dropwise at a temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture onto a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 3-(2-chlorobenzoyl)propionic acid.

-

-

Step 2: Clemmensen Reduction.

-

To a flask containing 20 g of amalgamated zinc, add 50 mL of concentrated hydrochloric acid and 21.46 g (0.1 mol) of 3-(2-chlorobenzoyl)propionic acid.

-

Heat the mixture at reflux for 8-10 hours, with the periodic addition of concentrated hydrochloric acid to maintain the volume.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Grignard Reaction with Carbon Dioxide

This route utilizes an organometallic reagent to introduce the carboxylic acid functionality.

Experimental Protocol:

-

Step 1: Preparation of 2-Chlorobenzylmagnesium Chloride.

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 2.43 g (0.1 mol) of magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 16.1 g (0.1 mol) of 2-chlorobenzyl chloride in 50 mL of anhydrous diethyl ether dropwise to the magnesium turnings.

-

Maintain a gentle reflux during the addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Step 2: Carboxylation.

-

Cool the Grignard reagent in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours.

-

Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

-

After the addition of carbon dioxide is complete, cautiously add 50 mL of 10% hydrochloric acid to the reaction mixture.

-

Separate the ether layer, and extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Combine the ether extracts, wash with water, and then extract the product into a 5% sodium hydroxide solution.

-

Acidify the alkaline extract with concentrated hydrochloric acid to precipitate this compound.

-

Collect the product by filtration, wash with cold water, and dry.

-

Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate

This is a straightforward method starting from the corresponding ester.[5]

Experimental Protocol:

-

Reflux a solution of methyl 3-(2-chlorophenyl)propionate in 10% aqueous sodium hydroxide for two hours.[5]

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid).[5]

-

Filter the precipitated crude product.[5]

-

Dissolve the filter cake in hot aqueous sodium bicarbonate and filter to remove any insoluble impurities.[5]

-

Acidify the filtrate to re-precipitate the this compound.[5]

-

Collect the purified product by filtration, wash with cold water, and dry.[5]

Quantitative Data

| Synthesis Method | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) |

| Knoevenagel-Doebner | 2-Chlorobenzaldehyde, Malonic Acid | Pyridine, Piperidine, H₂, Pd/C | ~60-70 | 94-96 |

| Friedel-Crafts | Chlorobenzene, Succinic Anhydride | AlCl₃, Zn(Hg), HCl | ~50-60 | 94-96 |

| Grignard Reaction | 2-Chlorobenzyl chloride | Mg, CO₂ | ~60-75 | 94-96 |

| Ester Hydrolysis | Methyl 3-(2-chlorophenyl)propionate | NaOH, HCl | High | 94-96 |

Spectroscopic Data:

-

Infrared (IR) Spectrum: The IR spectrum of this compound is expected to show a broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and absorptions in the aromatic region (1450-1600 cm⁻¹) and C-Cl stretching region (around 750 cm⁻¹). The NIST database confirms the presence of these characteristic peaks.[6]

-

Mass Spectrum (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. The NIST database confirms the molecular ion peak.[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectrum (Predicted): The ¹H NMR spectrum in CDCl₃ is predicted to show the following signals: a triplet around 2.7 ppm (2H, -CH₂-COOH), a triplet around 3.1 ppm (2H, Ar-CH₂-), a multiplet in the range of 7.1-7.4 ppm (4H, aromatic protons), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectrum (Predicted): The ¹³C NMR spectrum in CDCl₃ is predicted to show signals for the carboxylic acid carbonyl carbon (~179 ppm), the aromatic carbons (in the range of 127-140 ppm), and two aliphatic carbons (~30 ppm and ~35 ppm).

Mechanism of Action and Signaling Pathway

The primary therapeutic interest in this compound and its derivatives lies in their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The established mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes_Physiological [label="Prostaglandins & Thromboxanes\n(Physiological Functions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSAIDs [label="this compound\n& NSAID Derivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Stomach_Protection [label="Stomach Lining Protection", shape=plaintext]; Platelet_Aggregation [label="Platelet Aggregation", shape=plaintext]; Inflammation [label="Inflammation", shape=plaintext]; Pain [label="Pain", shape=plaintext]; Fever [label="Fever", shape=plaintext];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes_Physiological; COX2 -> Prostaglandins_Inflammatory; Prostaglandins_Thromboxanes_Physiological -> Stomach_Protection; Prostaglandins_Thromboxanes_Physiological -> Platelet_Aggregation; Prostaglandins_Inflammatory -> Inflammation; Prostaglandins_Inflammatory -> Pain; Prostaglandins_Inflammatory -> Fever; NSAIDs -> COX1 [arrowhead=tee, color="#EA4335"]; NSAIDs -> COX2 [arrowhead=tee, color="#EA4335"]; } enddot

Caption: The Cyclooxygenase (COX) Signaling Pathway and its Inhibition by NSAIDs.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and thromboxanes. COX-1 is constitutively expressed and involved in physiological functions such as protecting the stomach lining and platelet aggregation. COX-2 is an inducible enzyme, upregulated during inflammation, and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. This compound-based NSAIDs are believed to exert their therapeutic effects by inhibiting both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins involved in inflammation.

Experimental and Logical Workflows

The synthesis of this compound can be generalized into a logical workflow that encompasses the various synthetic strategies.

// Nodes Starting_Materials [label="Starting Materials\n(e.g., 2-Chlorobenzaldehyde,\nChlorobenzene, 2-Chlorobenzyl chloride)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Formation [label="Key Intermediate Formation", fillcolor="#FBBC05"]; Functional_Group_Intro [label="Carboxylic Acid Introduction\nor Unmasking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Starting_Materials -> Intermediate_Formation [label="Condensation/\nAcylation/\nGrignard Formation"]; Intermediate_Formation -> Functional_Group_Intro [label="Reduction/\nCarboxylation/\nHydrolysis"]; Functional_Group_Intro -> Purification; Purification -> Final_Product; } enddot

Caption: Generalized Synthetic Workflow for this compound.

This workflow illustrates the common stages in the synthesis of this compound, starting from readily available precursors and proceeding through the formation of key intermediates, introduction or modification of the carboxylic acid functional group, and final purification to yield the target compound.

Conclusion

This compound represents a significant molecule in the landscape of pharmaceutical synthesis. Its historical development, rooted in the quest for effective anti-inflammatory agents, has led to the establishment of several reliable synthetic routes. Understanding these synthetic pathways, along with the compound's physicochemical properties and biological mechanism of action, is crucial for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive technical overview to support further innovation and application of this valuable chemical intermediate.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)propionic Acid and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 3-(2-Chlorophenyl)propionic acid has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive technical framework for its analysis by presenting a generalized methodology and employing data from a structurally related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, for illustrative purposes.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility and dissolution rate, and for understanding its interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise solid-state structure of such organic molecules.

This technical guide outlines the essential experimental protocols and data analysis workflow required for the crystal structure determination of this compound or its analogs.

Data Presentation: An Illustrative Example

While the crystallographic data for this compound is not available, the following tables summarize the kind of quantitative data obtained from a single-crystal X-ray diffraction study, using 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid as a representative example.[1]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₃H₁₅ClO₂ |

| Formula Weight | 238.70 |

| Temperature | 150(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 14.4696(7) Å |

| b | 9.5385(4) Å |

| c | 18.7042(11) Å |

| α | 90° |

| β | 112.619(2)° |

| γ | 90° |

| Volume | 2383.0(2) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.329 Mg/m³ |

| Absorption Coefficient | 2.485 mm⁻¹ |

| F(000) | 1008 |

| Data Collection & Refinement | |

| Theta range for data collection | 4.723 to 74.489° |

| Index ranges | -18<=h<=17, -11<=k<=11, -23<=l<=23 |

| Reflections collected | 23641 |

| Independent reflections | 4710 [R(int) = 0.0461] |

| Completeness to theta = 67.679° | 99.8 % |

| Data / restraints / parameters | 4710 / 0 / 291 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0414, wR2 = 0.1090 |

| R indices (all data) | R1 = 0.0435, wR2 = 0.1114 |

| Largest diff. peak and hole | 0.311 and -0.428 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl1 - C11 | 1.745(2) | C10-C11-C12 | 122.0(2) |

| O1 - C1 | 1.315(2) | C12-C11-Cl1 | 118.8(1) |

| O2 - C1 | 1.218(2) | O2-C1-O1 | 122.9(2) |

| C1 - C2 | 1.512(2) | O2-C1-C2 | 121.2(2) |

| C2 - C3 | 1.536(2) | O1-C1-C2 | 115.9(2) |

| C4 - C9 | 1.520(2) | C9-C4-C3 | 111.4(1) |

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized via established organic chemistry routes.

-

Purification: The crude product must be purified to a high degree, typically by recrystallization or chromatography, as impurities can inhibit crystal growth.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection: The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to the final crystal structure analysis.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The detailed protocols and the illustrative data from a related compound offer a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The determination of its crystal structure would provide significant insights into its solid-state properties and intermolecular interactions, paving the way for its rational application in various scientific and industrial endeavors.

References

Toxicological Profile of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological data available for 3-(2-Chlorophenyl)propionic acid is limited, and much of the information presented herein is based on data from structurally similar compounds and general toxicological principles.

Executive Summary

This technical guide provides a concise overview of the known and inferred toxicological profile of this compound (CAS No. 1643-28-3). Due to a lack of extensive specific toxicological studies on this compound, this profile incorporates data from safety data sheets, information on analogous aryl propionic acid derivatives, and general principles of chemical toxicology. The primary hazards identified are irritation to the skin, eyes, and respiratory system. The potential for systemic effects upon significant exposure cannot be ruled out. This guide also outlines general experimental protocols for toxicity testing and explores potential molecular signaling pathways, such as the cyclooxygenase (COX) and HSP90/TRAP1 pathways, that may be relevant to the biological activity of this compound class.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [General Chemical Databases] |

| Synonyms | o-Chlorohydrocinnamic acid, 2-Chlorobenzenepropanoic acid | [General Chemical Databases] |

| CAS Number | 1643-28-3 | [General Chemical Databases] |

| Molecular Formula | C₉H₉ClO₂ | [General Chemical Databases] |

| Molecular Weight | 184.62 g/mol | [General Chemical Databases] |

| Appearance | White to off-white solid/crystalline powder | [General Chemical Databases] |

| Melting Point | 96-98 °C | [General Chemical Databases] |

Hazard Profile and Classification

This compound is classified as an irritant. Direct contact can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory tract irritation.

GHS Hazard Classification Comparison

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound and its isomers or structurally related compounds. This comparison helps to provide a broader context for the potential hazards.

| Compound | GHS Pictogram(s) | Hazard Statement(s) |

| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| 2-(3-Chlorophenyl)propanoic acid | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation | |

| DL-2-(4-chlorophenyl)propanoic acid | H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation | |

| 3-(2,4-dichlorophenyl)propionic acid | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH400: Very toxic to aquatic life |

Data compiled from various Safety Data Sheets.

Quantitative Toxicological Data

General Experimental Protocols for Toxicological Assessment

In the absence of specific experimental data for this compound, this section outlines the general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the acute toxicity of a similar chemical.

General Workflow for Acute Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical substance, prioritizing in vitro methods to reduce animal testing.

The Metabolic Fate of 3-(2-Chlorophenyl)propionic Acid: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propionic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and chemical industries. Understanding its metabolic pathway is crucial for assessing its pharmacokinetic profile, efficacy, and potential toxicity. To date, specific experimental studies on the metabolism of this compound are not available in the public domain. This technical guide, therefore, presents a predictive overview of its likely metabolic fate based on established principles of xenobiotic biotransformation and data from structurally related compounds. The proposed pathways include aromatic hydroxylation, side-chain oxidation, and conjugation reactions. This document also outlines detailed experimental protocols for the definitive elucidation of these pathways and provides templates for the systematic presentation of quantitative metabolic data.

Introduction

This compound belongs to the class of arylpropionic acid derivatives, a scaffold present in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. As a xenobiotic, it is expected to undergo extensive metabolism primarily in the liver, aiming to increase its water solubility and facilitate its excretion[2][3]. The metabolic pathways of xenobiotics are generally divided into Phase I (functionalization) and Phase II (conjugation) reactions[4][5]. For chlorinated aromatic compounds, key metabolic transformations often involve hydroxylation of the aromatic ring and, in some cases, dechlorination[6][7]. The propionic acid side chain also presents a target for metabolic enzymes.

This guide provides a detailed, albeit predictive, description of the potential metabolic pathways of this compound. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving cytochrome P450 (CYP) enzymes for initial oxidation, followed by conjugation reactions.

Phase I Metabolism